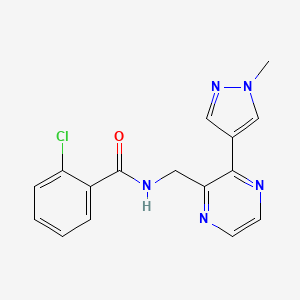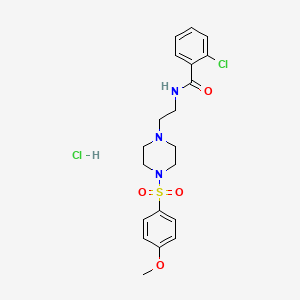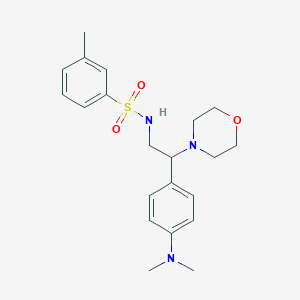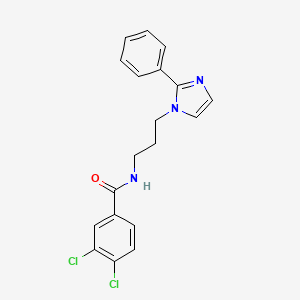
3,4-Dichlor-N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimikobakterielle Eigenschaften
Imidazolderivate haben antibakterielle und antimikobakterielle Wirkungen gezeigt. Forscher haben Verbindungen synthetisiert, die Imidazolringe enthalten, und ihre Aktivität gegen Bakterienstämme, einschließlich Mycobacterium tuberculosis, bewertet . Diese Verbindungen könnten möglicherweise als neue antimikrobielle Mittel dienen.
Ulzerogene Aktivität
Imidazolderivate wurden auf ihre ulzerogenen Wirkungen untersucht. Forscher untersuchen ihren Einfluss auf die Magenschleimhaut und ihre potenzielle Verwendung bei der Behandlung von Geschwüren.
Diese Anwendungen unterstreichen die Vielseitigkeit von Imidazol-haltigen Verbindungen in verschiedenen Forschungsbereichen. Forscher erforschen weiterhin ihr Potenzial, und weitere Studien sind erforderlich, um ihre Wirkmechanismen und klinische Relevanz vollständig zu verstehen . Beachten Sie, dass dies keine vollständige Liste ist, sondern einen Einblick in die vielseitigen Eigenschaften der Verbindung bietet. Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, zögern Sie nicht zu fragen! 😊
Wirkmechanismus
Target of Action
The primary targets of the compound “3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” are currently unknown. This compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Therefore, it’s possible that this compound may interact with a variety of biological targets.
Mode of Action
Many imidazole-containing compounds are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target molecule.
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it’s possible that this compound could have a variety of effects at the molecular and cellular level .
Zukünftige Richtungen
Given the broad range of biological activities exhibited by imidazole derivatives, they continue to be a focus of research in drug development . Future directions may include the synthesis of new imidazole derivatives, investigation of their biological activities, and development of more effective and safer drugs .
Biochemische Analyse
Biochemical Properties
It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c20-16-8-7-15(13-17(16)21)19(25)23-9-4-11-24-12-10-22-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPFECNYJGEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)
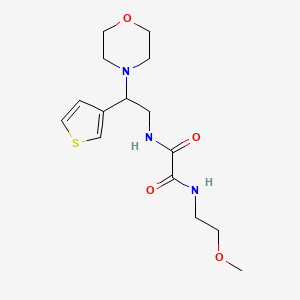
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)
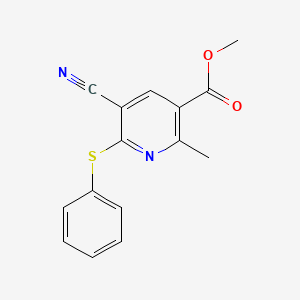

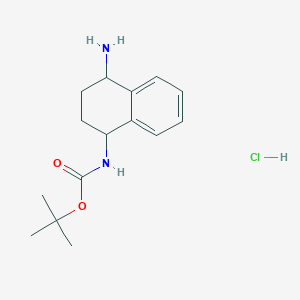


![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)

